N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide
Description
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide is a compound that features a triazole ring and a chromene moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and ability to form hydrogen bonds. The chromene moiety is a bicyclic structure that includes a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(13-15-8-16-18-13)17-14(19)11-6-7-20-12-5-3-2-4-10(11)12/h2-5,8-9,11H,6-7H2,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSSKBJJVFUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of aminoguanidine bicarbonate with an appropriate carboxylic acid under acidic conditions.
Synthesis of the Chromene Moiety: The chromene moiety can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under basic conditions.
Coupling of the Triazole and Chromene Moieties: The final step involves coupling the triazole and chromene moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Molecular Targets: It targets enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: The compound affects signaling pathways related to cell growth and apoptosis, including the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents.
Chromene Derivatives: Compounds like coumarin and its derivatives, which have various biological activities.
Uniqueness
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide is unique due to its combined triazole and chromene moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
